molecular formula C14H9F3N4O2 B2506243 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide CAS No. 2034504-48-6

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2506243
CAS No.: 2034504-48-6
M. Wt: 322.247
InChI Key: FHBRWFJARYFBTN-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the trifluoromethoxybenzamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring. Subsequent reactions introduce the trifluoromethoxybenzamide group through nucleophilic substitution or coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. As an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating various biological pathways involved in immune response and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide is unique due to its trifluoromethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O2/c15-14(16,17)23-11-4-2-1-3-10(11)13(22)20-9-7-18-12-5-6-19-21(12)8-9/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBRWFJARYFBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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